4-Bromo-2,5-bis(trifluoromethyl)benzoic acid

Description

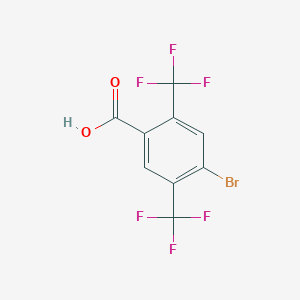

4-Bromo-2,5-bis(trifluoromethyl)benzoic acid (CAS: 1805511-32-3) is a halogenated benzoic acid derivative featuring a bromine atom at the 4-position and two trifluoromethyl (-CF₃) groups at the 2- and 5-positions of the aromatic ring. This compound is a key building block in medicinal and organic chemistry due to the strong electron-withdrawing effects of the -CF₃ groups, which enhance acidity and influence reactivity in cross-coupling reactions. It is produced by specialized chemical manufacturers like Apollo Scientific for applications in drug discovery and materials science .

Properties

IUPAC Name |

4-bromo-2,5-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6O2/c10-6-2-4(8(11,12)13)3(7(17)18)1-5(6)9(14,15)16/h1-2H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBOLGCBIQJVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-bis(trifluoromethyl)benzoic acid typically involves the bromination of 2,5-bis(trifluoromethyl)benzoic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products.

Reduction Reactions: Reduced forms of the carboxylic acid group, such as alcohols or aldehydes.

Scientific Research Applications

4-Methyl-2,5-bis(trifluoromethyl)benzoic acid

4-Methyl-2,5-bis(trifluoromethyl)benzoic acid, which shares a similar structure with the target compound, has diverse applications in scientific research.

Scientific Research Applications:

- Chemistry It serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions.

- Biology Its unique properties make it useful for studying biological systems and as a potential lead compound in drug discovery.

- Medicine It is investigated for potential therapeutic effects and as a precursor in synthesizing pharmaceutical compounds.

- Industry It is used in producing specialty chemicals, agrochemicals, and materials with specific properties.

Biological Activity:

4-Methyl-2,5-bis(trifluoromethyl)benzoic acid has demonstrated antimicrobial potential against various bacterial strains, with significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values suggest strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1-2 |

| Bacillus subtilis | 1-4 |

| Escherichia coli | 2-5 |

The presence of trifluoromethyl groups enhances the compound’s lipophilicity and membrane permeability, facilitating its antimicrobial activity.

The compound has also been investigated for its anticancer properties, with research indicating it may inhibit cancer cell proliferation through apoptosis and cell cycle arrest. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

4-Bromo-2-(trifluoromethyl)benzoic acid

This compound is used in the synthesis of Methyl 4-bromo-2-(trifltioromethyl)benzoate .

General Applications of Carboxylic Acids with Trifluoromethyl Groups

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-bis(trifluoromethyl)benzoic acid depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 4-Bromo-2,5-bis(trifluoromethyl)benzoic acid with structurally related benzoic acid derivatives:

Key Observations:

- Electron-Withdrawing Effects: The dual -CF₃ groups in the target compound significantly lower the pKa (~1.5–2.0) compared to mono-CF₃ or fluorine-substituted analogues (pKa ~2.5–3.5) .

- Steric Influence : The 2,5-bis(trifluoromethyl) substitution creates steric hindrance, limiting accessibility in certain reactions (e.g., electrophilic substitution) but enhancing stability in metal-catalyzed couplings .

Biological Activity

4-Bromo-2,5-bis(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₃BrF₆O₂

- Molecular Weight : 269.02 g/mol

- Structural Characteristics : The compound features a benzoic acid core with bromine and two trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These properties are crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity.

- Cell Signaling Modulation : It influences key signaling pathways and gene expression through interactions with transcription factors and other regulatory proteins.

- Electrophilic Aromatic Substitution : The presence of bromine and trifluoromethyl groups facilitates electrophilic substitution reactions, enhancing the compound's reactivity with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Similar compounds have demonstrated notable antimicrobial and antifungal activities. The trifluoromethyl groups enhance bioactivity due to their influence on lipophilicity and metabolic stability.

- Pharmacological Applications : The compound serves as a potential pharmaceutical intermediate in drug development, particularly in the synthesis of compounds targeting various diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study examining the antimicrobial effects of fluorinated compounds, this compound was compared to related structures. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial efficacy due to improved interaction with microbial membranes .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-2,5-bis(trifluoromethyl)benzoic acid, and what reaction conditions are critical?

The synthesis typically involves multi-step halogenation and functionalization of a benzoic acid precursor. A common approach includes:

- Bromination : Introducing the bromo group at the 4-position of a pre-fluorinated benzoic acid derivative.

- Trifluoromethylation : Using reagents like CF₃Cu or Ruppert-Prakash reagents to install trifluoromethyl groups at positions 2 and 4.

Critical conditions include: - Temperature control (e.g., −78°C for bromination to avoid over-halogenation) .

- Catalysts : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for trifluoromethyl group introduction) .

- Purification : Column chromatography or recrystallization to isolate the product, given the compound’s low solubility in polar solvents.

Q. How can spectroscopic methods (NMR, MS) distinguish this compound from its structural isomers?

- ¹⁹F NMR : The two trifluoromethyl groups at positions 2 and 5 produce distinct chemical shifts due to their electronic environments. For example, the 2-CF₃ group may show a downfield shift compared to the 5-CF₃ group due to proximity to the electron-withdrawing carboxylic acid .

- Mass Spectrometry (MS) : The molecular ion peak at m/z 357 (C₉H₄BrF₆O₂⁺) and fragmentation patterns (e.g., loss of COOH or Br) confirm the structure .

- ¹H NMR : The aromatic proton at position 3 appears as a singlet due to symmetry, while the carboxylic acid proton resonates at δ ~12 ppm .

Q. What are the primary applications of this compound in organic synthesis?

It serves as:

- A building block for pharmaceuticals (e.g., protease inhibitors) due to its electron-deficient aromatic ring .

- A ligand precursor in catalysis, leveraging the bromo group for further functionalization (e.g., cross-coupling reactions) .

- A template for studying substituent effects on aromatic electrophilic substitution .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and bromo groups influence regioselectivity in cross-coupling reactions?

- Steric effects : The bulky trifluoromethyl groups at positions 2 and 5 hinder reactivity at adjacent positions, directing coupling reactions (e.g., Suzuki) to the bromo group at position 4 .

- Electronic effects : The electron-withdrawing nature of CF₃ groups deactivates the ring, slowing electrophilic substitution but facilitating oxidative addition of Pd(0) to the C-Br bond in cross-coupling .

- Case study : In a Suzuki reaction with phenylboronic acid, the product retains the carboxylic acid group, confirmed by HPLC and ¹H NMR .

Q. What strategies resolve contradictions in reported yields for trifluoromethylation reactions involving this compound?

Discrepancies often arise from:

- Reagent purity : Commercial CF₃ sources (e.g., TMSCF₃) may contain impurities affecting yields. Use of freshly distilled reagents improves reproducibility .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation efficiency but may promote side reactions. A mixed solvent system (DMF/THF) balances reactivity and selectivity .

- Catalyst loading : Optimizing Pd/Cu ratios (e.g., 1:2 molar ratio) maximizes turnover without catalyst poisoning .

Q. How can computational methods (DFT, MD) predict the biological activity of derivatives of this compound?

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify hydrogen-bonding sites (e.g., carboxylic acid interaction with enzyme active sites) .

- Molecular Dynamics (MD) : Simulates binding affinities to targets like carbonic anhydrase, where the trifluoromethyl groups enhance hydrophobic interactions .

- Example : Derivatives with electron-withdrawing substituents show higher predicted inhibition constants (Ki) for bacterial enzymes .

Q. What are the challenges in characterizing degradation products of this compound under acidic/basic conditions?

- Degradation pathways :

- Analytical hurdles :

- LC-MS : Degradation products lack UV chromophores, requiring derivatization (e.g., dansyl chloride) for detection .

- ¹⁹F NMR : Overlapping signals of CF₃ groups complicate quantification; use of ¹³C-labeled analogs improves resolution .

Methodological Comparison Table

| Property | This compound | 3,5-Bis(trifluoromethyl)benzoic Acid | 4-Bromo-2-fluorocinnamic Acid |

|---|---|---|---|

| Molecular Formula | C₉H₄BrF₆O₂ | C₉H₄F₆O₂ | C₉H₆BrFO₂ |

| Key Reactivity | Suzuki coupling at C-Br | Electrophilic substitution at C-4 | Photodimerization |

| Biological Activity | Enzyme inhibition (predicted) | Carbonyl reductase inhibition | Antimicrobial |

| Thermal Stability | Decomposes >200°C | Stable up to 250°C | Melts at 195–199°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.